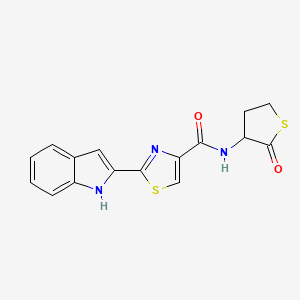

2-(1H-indol-2-yl)-N-(2-oxothiolan-3-yl)-1,3-thiazole-4-carboxamide

Description

2-(1H-Indol-2-yl)-N-(2-oxothiolan-3-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with an indole moiety at the 2-position and a 2-oxothiolan-3-yl group via a carboxamide linkage. The indole-thiazole scaffold is recognized for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-(1H-indol-2-yl)-N-(2-oxothiolan-3-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S2/c20-14(18-11-5-6-22-16(11)21)13-8-23-15(19-13)12-7-9-3-1-2-4-10(9)17-12/h1-4,7-8,11,17H,5-6H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWLPKHQLDEGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-2-yl)-N-(2-oxothiolan-3-yl)-1,3-thiazole-4-carboxamide is a member of the thiazole and indole family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure includes an indole moiety linked to a thiazole and a carboxamide group, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo models.

Case Study:

In a study examining the effects of thiazole derivatives on cancer cells, it was found that compounds similar to This compound exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Inhibiting the expression of pro-inflammatory cytokines is a key mechanism through which this compound may exert its effects.

Research Findings:

In an experimental model of inflammatory bowel disease (IBD), derivatives of thiazole were shown to significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6, indicating a potential role in managing chronic inflammatory conditions .

The biological activity of This compound is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways: The compound may interfere with key signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.

- Induction of Apoptosis: Evidence suggests that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Data Table: Biological Activities

Comparison with Similar Compounds

Structural Features

The compound’s structure combines three key motifs:

- Indole ring : Common in bioactive molecules (e.g., serotonin, kinase inhibitors).

- Thiazole core : Imparts rigidity and hydrogen-bonding capacity.

- 2-Oxothiolan-3-yl group : A five-membered lactone ring with a sulfur atom, influencing solubility and conformational flexibility.

Comparable Compounds :

N-Substituted Thioxothiazolidinone-Acetamides (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide): Share the thiazole/thiazolidinone core but lack the indole substituent. Exhibit urease inhibition (IC₅₀: 8.2–22.4 µM), highlighting the role of the thioxo group in enzyme interaction . Key Difference: The 2-oxothiolan group in the target compound may confer distinct pharmacokinetic profiles due to reduced ring strain compared to thioxothiazolidinones.

(Z)-Methyl 3-((3-Methyl-4-Oxo-2-Thioxothiazolidin-5-Ylidene)Methyl)-1H-Indole-2-Carboxylate (Compound 15): Contains an indole-thiazolidinone hybrid with a methyl substituent. Demonstrates moderate antimicrobial activity (MIC: 32–64 µg/mL against S. aureus and E. coli). Key Difference: The target compound’s 2-oxothiolan group replaces the thioxothiazolidinone, which may alter redox properties or hydrogen-bonding capacity.

3-(4-Oxo-2-Thioxothiazolidin-5-Ylidenemethyl)-1H-Indole-Carboxylic Acids (1a–1f): Synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives. Bioactivity varies with substituents; electron-withdrawing groups (e.g., nitro) enhance antifungal activity . Key Difference: The carboxamide linkage in the target compound may improve solubility relative to carboxylic acid derivatives.

Q & A

Q. What are best practices for scaling up synthesis while maintaining regiochemical purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.